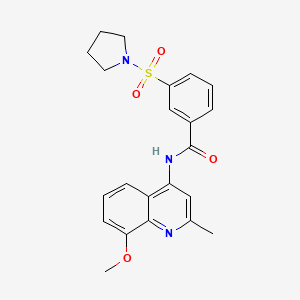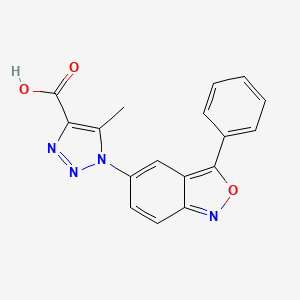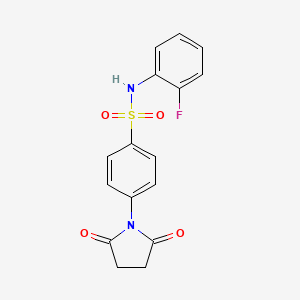
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide (4-DPFBS) is a synthetic analog of the naturally occurring compound 4-hydroxybenzene-1-sulfonamide (4-HBS). It is a small molecule which has been found to have a variety of biological activities, including anti-inflammatory and anti-cancer properties. 4-DPFBS has been studied extensively in laboratory experiments and has been found to have a variety of potential applications in the medical field.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been studied extensively in laboratory experiments and has been found to have a variety of potential applications in the medical field. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cell lines. It has also been studied as an anti-inflammatory agent, as it has been shown to reduce inflammation and pain in animal models. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been studied as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Wirkmechanismus
The exact mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is not yet fully understood. However, it is believed that the compound works by inhibiting the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been shown to bind to the cell membrane and inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cell lines, reduce inflammation and pain in animal models, and inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been found to have antioxidant and anti-apoptotic properties, as well as to have an anti-aging effect on skin cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide in laboratory experiments is its relatively low cost and easy availability. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is a small molecule, which makes it easier to study in laboratory experiments. However, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is a synthetic analog of the naturally occurring compound 4-hydroxybenzene-1-sulfonamide (4-HBS), which can lead to a lack of specificity in some experiments.
Zukünftige Richtungen
The potential applications of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide are still being explored, and there are many potential future directions for research. For example, further research is needed to better understand the exact mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide and its effects on different types of cancer cells. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide could be studied as a potential treatment for other diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. Finally, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide could be studied as a potential anti-aging agent, as it has been shown to have an anti-aging effect on skin cells.
Synthesemethoden
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is synthesized from 4-hydroxybenzene-1-sulfonamide (4-HBS) using a two-step process. The first step involves the reaction of 4-HBS with 2,5-dioxopyrrolidine in the presence of a base catalyst, such as sodium hydroxide. This reaction produces the intermediate 4-(2,5-dioxopyrrolidin-1-yl)-benzene-1-sulfonamide. The second step involves the reaction of the intermediate with 4-fluorophenyl bromide in the presence of a base catalyst, such as potassium carbonate. This reaction produces the desired product, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide.
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-11-1-3-12(4-2-11)18-24(22,23)14-7-5-13(6-8-14)19-15(20)9-10-16(19)21/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFGDSHUQDMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422828.png)

![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)

![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)
![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)
![8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione](/img/structure/B6422885.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)

![2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422910.png)
![4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide](/img/structure/B6422914.png)
![methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422938.png)